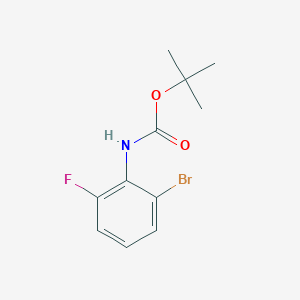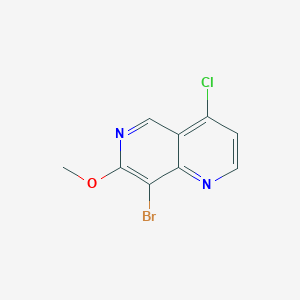
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Übersicht
Beschreibung
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine is a compound with the CAS Number: 1434142-06-9. It has a molecular weight of 273.52 . The IUPAC name for this compound is the same as the common name . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine were not found, there are general methods for the synthesis of 1,6-naphthyridines. For instance, a Suzuki-Miyaura protocol was used to combine 4-formylarylboronic acid with a previously prepared 8-bromo-1,5-naphthyridine to prepare the 8-(4-formylaryl)-2-methoxynaphthyridine .Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound has one bromine atom, one chlorine atom, and one methoxy group attached to the naphthyridine core .Physical And Chemical Properties Analysis
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine is a solid at room temperature . It has a molecular weight of 273.52 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Anticancer Research
1,6-Naphthyridines, including derivatives like 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine, have shown promise in anticancer research. They exhibit a range of biological activities that can be harnessed to target various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies suggest that these compounds can be optimized for better efficacy against cancer .
Anti-HIV Activity
The compound’s potential in anti-HIV research is significant due to its pharmacological activity. Research indicates that 1,6-naphthyridines can be developed into agents that may inhibit the replication of the human immunodeficiency virus, offering a new avenue for therapeutic intervention .
Antimicrobial Applications
In the field of antimicrobial research, 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine could serve as a lead compound for the development of new antimicrobials. Its structural framework is conducive to interacting with bacterial enzymes and proteins, disrupting their function and leading to potential treatments for bacterial infections .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of 1,6-naphthyridines make them candidates for the development of new pain relief and anti-inflammatory drugs. Their mechanism of action could be related to the modulation of inflammatory pathways and nociceptive signals .
Antioxidant Properties
The antioxidant activity of 1,6-naphthyridines is another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes. Research into the antioxidant capacity of these compounds could lead to novel treatments for oxidative stress-related conditions .
Agricultural Applications
There is potential for 1,6-naphthyridines to be used in agriculture, possibly as fungicides or growth regulators. Their chemical structure allows for interaction with plant pathogens and modulation of plant growth, providing a basis for further exploration in this field .
Material Science
In material science, the photophysical properties of 1,6-naphthyridines are explored for their use in light-emitting diodes, dye-sensitized solar cells, and molecular sensors. The electron-rich nature of these compounds makes them suitable for various applications in electronics and photonics .
Diagnostic and Therapeutic Tools
Lastly, the diagnostic and therapeutic applications of 1,6-naphthyridines are noteworthy. They can be incorporated into diagnostic assays or used as imaging agents due to their fluorescent properties. Moreover, their therapeutic potential extends beyond infectious diseases to include various chronic conditions .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine were not found, there is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . This suggests that future research may continue to explore the synthesis of these compounds and their potential applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Naphthyridines, the core structure of this compound, have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Naphthyridines, in general, can influence a wide range of biochemical pathways due to their diverse target interactions .
Result of Action
Naphthyridines have been reported to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Eigenschaften
IUPAC Name |
8-bromo-4-chloro-7-methoxy-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-7(10)8-5(4-13-9)6(11)2-3-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOQVUIVQXJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



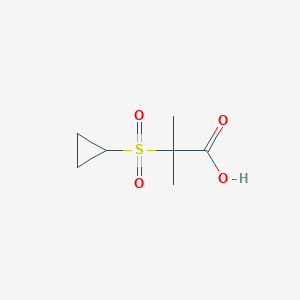
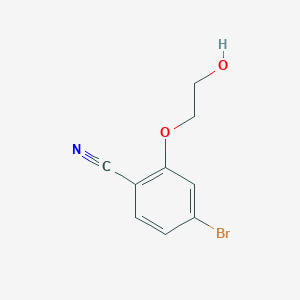

amine hydrochloride](/img/structure/B1382155.png)
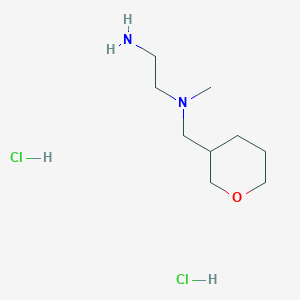
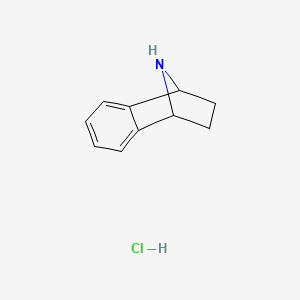
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
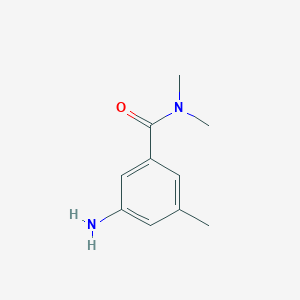
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)




